2-Hydroxy-3-methoxybenzyl alcohol

Vue d'ensemble

Description

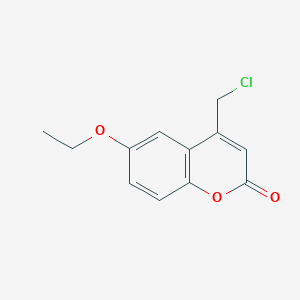

2-Hydroxy-3-methoxybenzyl alcohol is a chemical compound with the formula C8H10O3 . It is also known by other names such as Benzenemethanol, 2-hydroxy-3-methoxy-, and 3-methoxysalicyl alcohol .

Synthesis Analysis

The synthesis of this compound involves the reaction of p-toluidine and o-vanillin. The mixture is placed in a beaker and mixed to form orange spikes. The imine is then dissolved in 95% methanol and stirred. The solution is reduced with sodium borohydride (added in small increments) until it becomes colorless. Glacial acetic acid is used to eliminate excess sodium borohydride, neutralizing the solution .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 . The molecular weight of the compound is 154.1632 .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular weight of 154.1632 . It is soluble in methanol .Applications De Recherche Scientifique

Colorimetric Tags in Peptide Synthesis : A study by Okada et al. (2015) developed a novel colorimetric hydrophobic benzyl alcohol (HBA) tag. This tag showed high solubility in less polar solvents and excellent precipitation properties in polar solvents, enabling effective synthesis of peptides like β-sheet breaker peptide iAβ5. The tagged peptides exhibited a vivid blue color under acidic conditions, useful for quantitative assays in tag-assisted liquid phase peptide synthesis (Okada et al., 2015).

Catalysis in Chemical Synthesis : Research by Wei et al. (2016) demonstrated that Pd0 immobilized on surface-functionalized SBA-15, a catalyst, was highly efficient for the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin. This catalyst could be easily recovered and reused without significant loss of activity, indicating its potential for industrial applications (Wei et al., 2016).

Electrochemical Deprotection in Organic Synthesis : Green et al. (2017) explored the electrochemical deprotection of p-methoxybenzyl ethers, which removes the need for chemical oxidants. This method was applied to various substrates with high conversions, yielding up to 92% and demonstrating potential for environmentally friendly organic synthesis (Green et al., 2017).

Photocatalysis in Organic Reactions : Scandura et al. (2016) investigated the photocatalytic role of aldehydes in the oxidation of ortho-substituted benzyl alcohols. They found that certain alcohols, like 2-methoxybenzyl alcohol, exhibited catalytic effects under UV light, revealing new insights into photocatalytic oxidation mechanisms (Scandura et al., 2016).

- nitriles, offering a sustainable approach to organic synthesis (Cao et al., 2019).

Autocatalytic Photooxidation Studies : Palmisano et al. (2015) observed an unusual autocatalytic photooxidation of 2-methoxybenzyl alcohol under UV irradiation in aqueous medium. This study provided insights into the role of molecular oxygen in the oxidation process and its implications in organic chemistry (Palmisano et al., 2015).

Selective Organic Synthesis : Ikeuchi et al. (2019) described a method for selectively removing p-methylbenzyl protections from alcohols, providing novel synthetic strategies for organic compounds. This method showed high tolerance to other common alcohol protecting groups, indicating its potential for complex organic syntheses (Ikeuchi et al., 2019).

Photocatalytic Oxidation in Water Treatment : Yurdakal et al. (2017) conducted a study on the photocatalytic partial oxidation of methoxybenzyl alcohol to corresponding aldehydes using metal-loaded TiO2 photocatalysts under simulated solar light. This research has implications for environmental applications, particularly in water treatment and purification (Yurdakal et al., 2017).

Development of Reagents in Organic Synthesis : Fujita et al. (2019) developed a new triazinone-based reagent for O- p-methoxybenzylation, which allows for high functional group tolerance in organic synthesis. This method does not require acidic or basic activators, making it applicable for a wide range of substrates (Fujita et al., 2019).

Drug Delivery Applications : Ghafoorzadeh et al. (2021) explored the functionalization of TiO2 by electron beam irradiation for smart delivery of oncology drugs. 3-Methoxybenzyl alcohol was one of the compounds used to functionalize TiO2, indicating its potential in intelligent drug delivery systems (Ghafoorzadeh et al., 2021).

Safety and Hazards

The safety data sheet for 2-Hydroxy-3-methoxybenzyl alcohol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that many similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can then interact with its targets .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of other compounds .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, including changes in enzyme activity and receptor binding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-3-methoxybenzyl alcohol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-3-methoxybenzyl alcohol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase from Sorghum bicolor (UGT85B1) . This interaction involves the transfer of glucose molecules to the hydroxyl group of this compound, forming glucosides. These glucosides can further participate in metabolic pathways, influencing the overall biochemical processes within the organism.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, this compound may impact cell signaling pathways by acting as a substrate or inhibitor for certain signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a substrate for enzymes, leading to the formation of glucosides and other derivatives. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase, leading to the formation of glucosides . These metabolic pathways can influence the levels of various metabolites within the cell, affecting overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . The localization of this compound is crucial for its role in modulating enzyme activity and gene expression.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZHSESNQIMXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195948 | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-05-5 | |

| Record name | 2-Hydroxy-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxysalicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)